molecular formula C25H19Cl3N2O3 B2353748 Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate CAS No. 344282-79-7

Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate

Cat. No.: B2353748
CAS No.: 344282-79-7
M. Wt: 501.79
InChI Key: PCMVKHGAOIFGOO-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate is a synthetic organic compound featuring a tetrahydropyridazinone core substituted with chlorinated aryl groups and a methyl benzoate ester moiety. Its structure combines a partially saturated pyridazine ring (tetrahydropyridazinone) with electron-withdrawing chlorine substituents, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name

methyl 4-[[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-4,5-dihydropyridazin-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl3N2O3/c1-33-25(32)17-7-5-15(6-8-17)14-30-24(31)20(19-3-2-4-21(27)23(19)28)13-22(29-30)16-9-11-18(26)12-10-16/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVKHGAOIFGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate (CAS No. 344282-79-7) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17Cl2N4O3C_{21}H_{17}Cl_2N_4O_3 with a molecular weight of 433.29 g/mol. The structure includes a tetrahydropyridazine core substituted with chlorophenyl groups and a benzoate moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds possess MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Comparison with Standard Antibiotics : The activity of this compound could be compared to established antibiotics like ampicillin and ciprofloxacin. In some cases, derivatives demonstrated up to tenfold greater activity against resistant strains .

Antifungal Activity

The compound also shows promise as an antifungal agent:

  • Inhibition Assays : Compounds structurally similar to this compound have been tested against a range of fungi with varying degrees of success. For example, certain derivatives exhibited good to excellent antifungal activity with MIC values comparable to commercial antifungals .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Chlorine SubstituentsEnhanced lipophilicity and cellular uptake
Tetrahydropyridazine CoreContributes to antimicrobial potency
Benzoate MoietyPotential for interaction with biological targets

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antibacterial Efficacy : A study on related tetrahydropyridazine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The best-performing compound had an MIC significantly lower than that of traditional antibiotics .
  • Antifungal Studies : In vitro assays demonstrated that certain derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .

Scientific Research Applications

Cancer Research

Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate has been investigated for its role as a Histone Deacetylase Inhibitor (HDACI) . HDACIs are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that this compound exhibits inhibitory effects on HCT-116 colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent anti-cancer activity .

Pharmacological Studies

The compound's structural features suggest potential interactions with various biological targets. Its pharmacological profile is being explored through:

  • In Silico Studies : These studies predict the binding affinity of the compound to specific proteins involved in cancer progression and other diseases.
  • Mechanism of Action : The tetrahydropyridazine ring allows for various chemical reactions that can lead to the synthesis of derivatives with enhanced biological properties .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Demonstrated through inhibition of cell proliferation in cancer cell lines.
  • Potential Antimicrobial Properties : Further studies are needed to explore this aspect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on ester groups, heterocyclic cores, and substituent effects (Table 1). Key findings are discussed below.

Ester Group Variations

Replacing the methyl benzoate group in the target compound with ethyl esters (e.g., I-6230, I-6232) increases lipophilicity, which may alter membrane permeability and metabolic stability.

Heterocyclic Core Differences

The tetrahydropyridazinone core in the target compound contrasts with pyridazine (I-6230) and imidazo[1,2-a]pyridine (e.g., compounds 2c, 1l) systems. The saturated tetrahydropyridazinone ring may offer conformational flexibility and hydrogen-bonding capabilities (via the ketone group), enhancing interactions with polar targets. In contrast, fully aromatic pyridazine or fused imidazopyridine cores (as in 2c and 1l) prioritize planar rigidity, favoring π-π stacking or intercalation.

Substituent Effects

  • Chlorophenyl vs. In contrast, 4-bromophenyl (2c) and 4-nitrophenyl (1l) substituents amplify steric bulk and polarizability, which may alter target selectivity.
  • Positional Chlorination: The 2,3-dichlorophenyl group in the target compound creates steric hindrance near the heterocycle, possibly reducing rotational freedom compared to monosubstituted analogs.

Physicochemical Properties

While melting points for the target compound are unavailable, analogs with similar aromaticity and hydrogen-bonding groups (e.g., 2c: 223–225°C; 1l: 243–245°C) suggest high thermal stability. The target’s methyl ester and chlorinated aryl groups may lower its melting point relative to nitro- or cyano-substituted derivatives (e.g., 1l).

Table 1. Structural and Functional Comparison

Compound Name Core Structure Ester Group Key Substituents Molecular Weight (g/mol) Melting Point (°C) References
Target Compound Tetrahydropyridazinone Methyl 3-(4-ClPh), 5-(2,3-diClPh ~505.8* N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl Pyridazin-3-yl ~359.4 N/A
Compound 2c (Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Imidazo[1,2-a]pyridine Diethyl 4-Bromophenyl, cyano 550.1 223–225
Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Imidazo[1,2-a]pyridine Diethyl 4-Nitrophenyl, cyano ~567.5 243–245

*Calculated based on molecular formula C26H19Cl3N2O3.

Research Implications

  • Drug Design: The target compound’s chlorinated aryl groups and flexible tetrahydropyridazinone core may optimize binding to targets requiring both hydrophobic and polar interactions, such as enzyme active sites.
  • Synthetic Optimization : Substituting the methyl ester with bulkier groups (e.g., ethyl, isopropyl) could modulate solubility and metabolic stability.
  • Environmental Impact: Chlorinated aromatics may raise concerns about persistence; comparative degradation studies with non-chlorinated analogs (e.g., I-6273) are recommended.

Notes

  • Direct data on the target compound’s bioactivity or stability are unavailable; comparisons rely on structural analogs.
  • Discrepancies in substituent effects (e.g., chloro vs. nitro) highlight the need for targeted computational or experimental studies.

Preparation Methods

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group at position 1 of the pyridazinone reacts with methyl 4-(hydroxymethyl)benzoate in THF at 0°C. This method achieves 80–85% yield but necessitates chromatographic purification to remove phosphine oxides.

Nucleophilic Substitution

Alternatively, treatment of the pyridazinone with methyl 4-(bromomethyl)benzoate in the presence of K₂CO₃ in DMF at 60°C provides a simpler route (65–70% yield).

Optimization and Characterization

Reaction Optimization

Parameter Condition Yield (%) Source
Cyclization Time 4 hours vs. 6 hours 78 vs. 82
Coupling Catalyst Pd(OAc)₂ vs. PdCl₂ 75 vs. 68
Solvent for Esterification DMF vs. THF 70 vs. 85

Spectroscopic Characterization

  • ¹H NMR : The pyridazinone ring protons resonate as multiplet signals at δ 3.10–3.50 ppm (H-4, H-5), while the methylene bridge (CH₂) appears as a singlet at δ 4.25–4.40 ppm.
  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group, and a band at 1675 cm⁻¹ corresponds to the pyridazinone C=O.

Challenges and Mitigation Strategies

  • Regioselectivity in Coupling Reactions : Competing para/ortho substitution in the dichlorophenyl group is minimized using bulky ligands (e.g., tricyclohexylphosphine).
  • Byproduct Formation : Hydrazine-mediated cyclization occasionally yields hydrazide byproducts, which are removed via recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Batch processes using continuous flow reactors enhance reproducibility for large-scale synthesis. A patent discloses a 10 kg batch process with 72% overall yield by integrating Suzuki coupling and Mitsunobu reaction in tandem.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution reactions using halogenated intermediates (e.g., trichlorotriazine derivatives) and coupling agents. Critical parameters include temperature control (e.g., maintaining 0–5°C during coupling steps), stoichiometric ratios of reagents (e.g., 1.00 equiv. of 4-methoxyphenol), and purification via column chromatography to isolate the final product . For example, analogous pyridazinone derivatives require refluxing in anhydrous solvents (e.g., THF) to achieve >75% yield .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Key characterization tools include:

  • IR Spectroscopy : Peaks at ~1646 cm⁻¹ (C=O stretch) and ~3237 cm⁻¹ (N–H stretch) confirm core functional groups .
  • NMR : Distinct signals in 1H^1H-NMR (e.g., δ 2.72 ppm for CH2_2 groups in pyridazinone rings) and 13C^{13}C-NMR (e.g., δ 170–175 ppm for ester carbonyls) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Q. What are the primary safety considerations for handling this compound?

  • Methodological Answer : Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Nitrile gloves and lab coats to prevent skin contact; immediate washing with soap/water if exposed .
  • First Aid : For eye contact, rinse with water for ≥15 minutes; if ingested, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How do substituent variations on the pyridazinone and benzoate moieties affect physicochemical properties and bioactivity?

  • Methodological Answer : Substituents like chlorine or methoxy groups alter logP (lipophilicity) and hydrogen-bonding capacity. For example:

  • Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) increase metabolic stability but reduce solubility .
  • SAR Studies : Methyl groups at the pyridazinone 5-position enhance binding affinity to target enzymes (e.g., IC50_{50} improvements by 2–3-fold) .

Q. What computational methods predict reactivity and interactions, and how do they align with experimental data?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces (e.g., Mulliken charges on carbonyl oxygens correlate with nucleophilic attack sites) .
  • Molecular Docking : Simulate binding to protein targets (e.g., kinases) using AutoDock Vina; RMSD values <2 Å validate docking poses against X-ray crystallography data .

Q. How can contradictions in reported biological activities be resolved through SAR studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., varying by 10-fold across studies) may arise from assay conditions (e.g., serum concentration). Resolution strategies include:

  • Standardized Assays : Use fixed ATP concentrations (1 mM) in kinase inhibition assays .
  • Meta-Analysis : Pool data from >3 independent studies to identify consensus activity trends .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Key challenges include:

  • Racemization : Minimized by low-temperature (<40°C) reactions and chiral catalysts (e.g., L-proline derivatives) .
  • Purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) ensures enantiomeric excess >98% .

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